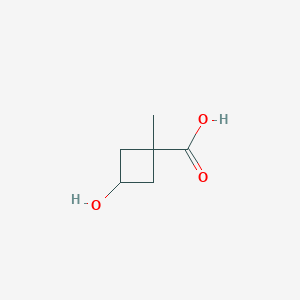![molecular formula C7H12ClNO2 B13473452 1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13473452.png)
1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Aminobicyclo[211]hexane-2-carboxylic acid hydrochloride is a compound with a unique bicyclic structure It is known for its rigid and compact molecular framework, which makes it an interesting subject of study in various fields of chemistry and biology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride typically involves a [2+2] cycloaddition reaction. One common method starts with the thermal cycloaddition of dichloroketene and allyl chloride to form trischlorocyclobutanone. This intermediate is then subjected to further reactions to introduce the amino and carboxylic acid groups, followed by hydrochloride salt formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
化学反応の分析
Types of Reactions
1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
科学的研究の応用
1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules due to its rigid structure.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: Its unique properties make it a candidate for use in materials science and other industrial applications
作用機序
The mechanism of action of 1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into certain binding sites on proteins or other biological molecules, potentially modulating their activity. The exact pathways and targets involved are still under investigation, but its unique structure is believed to play a key role in its effects .
類似化合物との比較
Similar Compounds
2-Aza-bicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride: Similar in structure but contains a nitrogen atom in the bicyclic ring.
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride: Contains an oxygen atom in the bicyclic ring.
Uniqueness
1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is unique due to its specific arrangement of atoms and the presence of both amino and carboxylic acid functional groups. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds .
特性
分子式 |
C7H12ClNO2 |
|---|---|
分子量 |
177.63 g/mol |
IUPAC名 |
1-aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-7-2-4(3-7)1-5(7)6(9)10;/h4-5H,1-3,8H2,(H,9,10);1H |
InChIキー |
HNNRBDWEJYXAAA-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(C2)(C1C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


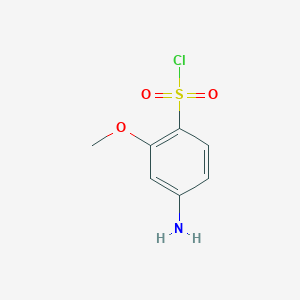
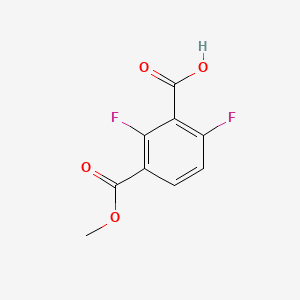
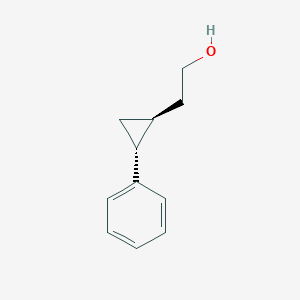
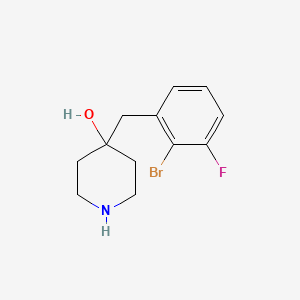
![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)
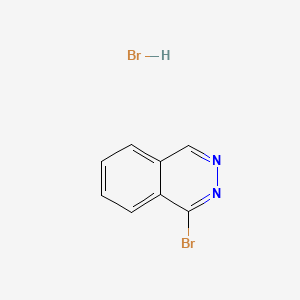

![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B13473421.png)
![tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473424.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine](/img/structure/B13473436.png)


![Methyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13473448.png)
